molecular formula C9H18N2O B13232446 3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one

3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one

Cat. No.: B13232446
M. Wt: 170.25 g/mol
InChI Key: KLAQSAPWCYVAGI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-propylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification techniques such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anticonvulsant or analgesic.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s structure allows it to fit into the binding sites of these targets, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar five-membered ring structure but lacking the aminomethyl and propyl substituents.

    1-Methylpyrrolidine: Similar structure but without the aminomethyl and propyl groups.

    3-(Aminomethyl)pyrrolidine: Lacks the methyl and propyl groups but contains the aminomethyl group.

Uniqueness

3-(Aminomethyl)-1-methyl-3-propylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity in substitution reactions, while the propyl group influences its lipophilicity and pharmacokinetic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-(aminomethyl)-1-methyl-3-propylpyrrolidin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-9(7-10)5-6-11(2)8(9)12/h3-7,10H2,1-2H3

InChI Key

KLAQSAPWCYVAGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1=O)C)CN

Origin of Product

United States

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